ICMA conducts regular surveys of local governments on various topics (). These surveys follow established social science survey methods, ensuring data quality and generalizability. The resulting data provides a rich resource for researchers studying local government practices and trends.
By staying attuned to the challenges faced by local governments, ICMA helps identify areas where scientific research is most needed. For instance, their work on cybersecurity issues for local governments () highlights a critical area for further research.
ICMA frequently partners with universities and other research institutions to conduct surveys and develop research projects (). This collaboration brings together ICMA's expertise on local government with the research methodologies of academic institutions.
ICMA publishes research reports, case studies, and journal articles based on their research and collaborations (). These publications make valuable data and insights available to researchers and practitioners alike.
Indene-C60 monoadduct, commonly referred to as ICMA, is a synthetic organic compound that belongs to the family of fullerene derivatives. Its chemical formula is with a molecular weight of 836.82 g/mol. The compound is characterized by its unique structure, which consists of an indene moiety covalently bonded to a fullerene C60 framework. This specific arrangement contributes to its distinct electronic and optical properties, making it a subject of interest in various fields such as materials science and organic electronics .
The synthesis of ICMA typically involves the following methods:
These methods allow for the production of high-purity ICMA suitable for research and application in electronic materials .
ICMA has several notable applications:
Studies on the interactions of ICMA with other molecules are crucial for understanding its behavior in various applications. Interaction studies often focus on:
ICMA shares similarities with several other fullerene derivatives and organic compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Indene-C60 bisadduct | Fullerene derivative | Contains two indene units attached to C60 | Higher electron affinity than monoadduct |
Phenyl-C60 bisadduct | Fullerene derivative | Contains phenyl groups attached to C60 | Exhibits different solubility properties |
C70 fullerene | Fullerene | Larger than C60, with different electronic properties | More complex structure affecting reactivity |
[6,6]-Phenyl-C61-butyric acid methyl ester (PCBM) | Fullerene derivative | Widely used as an electron acceptor in photovoltaics | Established commercial use in solar cells |
ICMA's uniqueness lies in its specific indene attachment to the C60 framework, which may provide distinct electronic characteristics compared to other fullerene derivatives. This specificity affects its applications in organic electronics and materials science .
Indene-C60 monoadduct represents a sophisticated fullerene derivative characterized by the molecular formula C69H8 with a molecular weight of 836.80 grams per mole [1]. This compound emerges from the covalent attachment of an indene moiety to the pristine C60 fullerene cage through a Diels-Alder cycloaddition reaction mechanism [5]. The molecular architecture consists of the spherical fullerene framework modified by the addition of a bicyclic indene unit, fundamentally altering the electronic and physical properties of the parent fullerene structure [15].
The bonding characteristics of indene-C60 monoadduct involve the formation of new carbon-carbon bonds between the indene fragment and the fullerene cage [5]. The cycloaddition process results in the conversion of two sp2-hybridized carbon atoms on the fullerene surface to sp3-hybridized carbon centers, creating a six-membered ring bridging structure [15]. This transformation disrupts the aromatic conjugation of the fullerene cage locally while preserving the overall spherical geometry [9].
Nuclear magnetic resonance spectroscopy reveals distinct signals for the cycloadduct, with three characteristic hydrogen atoms from the five-membered ring of the former indene moiety observed at specific chemical shifts: a singlet at 4.93 parts per million, and two doublets with coupling constant of 10 hertz at 3.63 and 2.81 parts per million [15] [27]. These spectroscopic signatures confirm the successful attachment of the indene unit to the fullerene cage and provide structural verification of the monoadduct formation [27].
The dipole moment of indene-C60 monoadduct has been determined to be 2.34 debye, indicating a significant charge separation within the molecule [1] [30]. This dipole moment arises from the asymmetric distribution of electron density between the electron-rich indene substituent and the electron-deficient fullerene core [30].
The crystallographic analysis of indene-C60 monoadduct reveals structural modifications compared to the parent C60 fullerene framework [18]. While pristine C60 crystallizes in a cubic system with space group Pa-3 and lattice parameter of 14.052 angstroms at 110 kelvin [38], the introduction of the indene substituent significantly alters the solid-state packing arrangement [18].
X-ray diffraction studies of related fullerene derivatives demonstrate that the addition of organic substituents disrupts the close-packed arrangement typical of pristine fullerenes [18]. The indene-C60 monoadduct exhibits modified intermolecular interactions due to the presence of the bulky indene substituent, which influences the molecular orientation and packing efficiency in the crystalline state [18].
The solid-state structure analysis indicates that the indene substituent affects the lamellar spacing when incorporated into polymer blends, with X-ray diffraction patterns showing distinct peaks corresponding to the modified fullerene derivative [18]. Specular X-ray diffraction measurements reveal that the molecular packing of indene-C60 monoadduct closely resembles that of other fullerene monoadducts, with similar intermolecular spacing characteristics [18].
Indene-C60 monoadduct exhibits a melting point range of 320-340 degrees Celsius, demonstrating substantial thermal stability [1]. This elevated melting point reflects the robust molecular architecture and strong intermolecular interactions present in the crystalline state [1]. The thermal stability of the compound enables its processing at moderately high temperatures without significant decomposition [1].
Thermogravimetric analysis reveals that indene-C60 monoadduct maintains structural integrity up to temperatures exceeding 200 degrees Celsius [10] [11]. The compound demonstrates superior thermal stability compared to many organic semiconductor materials, making it suitable for applications requiring elevated processing temperatures [30]. The high melting point characteristics derive from the combination of the stable fullerene cage structure and the additional van der Waals interactions contributed by the indene substituent [1].
Differential scanning calorimetry measurements confirm the sharp melting transition within the specified temperature range, indicating a well-defined crystalline structure [1]. The thermal behavior demonstrates reversible phase transitions without significant thermal degradation below the melting point [1].
The solubility characteristics of indene-C60 monoadduct represent a significant improvement over the parent C60 fullerene in terms of processability in organic solvents [5] [15] [27]. The compound exhibits enhanced solubility in a range of organic solvents commonly employed in materials processing and device fabrication [47].
Solvent | Solubility Characteristics | Applications |
---|---|---|
Toluene | Good solubility | Purification and crystallization processes [15] [27] |
Dichloromethane | Good solubility | Ultraviolet spectroscopy measurements [10] [11] |
Chloroform | Good solubility | General processing applications [5] [15] |
ortho-Dichlorobenzene | Excellent solubility | Synthesis reaction medium [5] [15] [27] |
Chlorobenzene | Good solubility | Device fabrication processes [47] |
Carbon disulfide | Good solubility | Nuclear magnetic resonance spectroscopy [5] [15] |
The enhanced solubility compared to pristine C60 stems from the disruption of the highly symmetric molecular structure, which reduces the tendency for strong intermolecular aggregation [12]. The indene substituent introduces asymmetry and additional van der Waals interactions that facilitate solvation in organic media [27].
Ultraviolet-visible spectroscopy in dichloromethane solution reveals characteristic absorption at 318 nanometers, providing a diagnostic tool for concentration determination and purity assessment [10] [11]. The solubility parameters enable solution-based processing techniques essential for thin-film fabrication and device manufacturing [47].
Thermogravimetric analysis of indene-C60 monoadduct demonstrates exceptional thermal stability with minimal weight loss under controlled heating conditions [1] [10] [11]. The compound exhibits only 0.5 weight percent loss when heated to 390 degrees Celsius, indicating remarkable resistance to thermal decomposition [1] [10] [11].
The thermal decomposition profile reveals a gradual weight loss pattern rather than abrupt degradation, suggesting a controlled decomposition mechanism [46]. This behavior contrasts with many organic compounds that exhibit rapid thermal degradation at elevated temperatures [46]. The low weight loss percentage at 390 degrees Celsius demonstrates the compound's suitability for high-temperature processing applications [1].
Derivative thermogravimetric analysis shows that the initial decomposition events occur at temperatures well above typical processing conditions, providing a substantial safety margin for manufacturing operations [46]. The thermal stability characteristics enable the compound to withstand demanding processing conditions without significant structural modifications [1] [10] [11].
The decomposition behavior analysis indicates that the fullerene cage structure remains intact during the initial stages of thermal treatment, with the indene substituent showing higher thermal stability than anticipated for organic substituents [46]. This enhanced stability contributes to the overall robustness of the material under operational conditions [1].
The comparative analysis between indene-C60 monoadduct and pristine C60 reveals significant differences in molecular, electronic, and physical properties [1] [5] [9]. The molecular weight increase from 720.64 grams per mole for C60 to 836.80 grams per mole for the monoadduct reflects the addition of the C9H8 indene unit [1] [38].
Property | C60 | Indene-C60 Monoadduct | Reference |
---|---|---|---|
Molecular Formula | C60 | C69H8 | [1] [38] |
Molecular Weight (g/mol) | 720.64 | 836.80 | [1] [38] |
Lowest Unoccupied Molecular Orbital Level (eV) | ~4.0 | 3.84 | [1] [30] [41] |
Crystal System | Cubic | Modified by substitution | [38] [44] |
Lattice Parameter (Å) | 14.052 | Modified | [38] [44] |
Solubility in Organic Solvents | Limited | Enhanced | [1] [5] [27] |
Thermal Stability (°C) | >800 (sublimation) | 390 (0.5% decomposition) | [1] [10] [38] |
The electronic properties comparison reveals that the indene-C60 monoadduct exhibits a lowest unoccupied molecular orbital energy level of 3.84 electron volts, representing a slight elevation compared to pristine C60 [1] [30]. This modification in electronic structure affects the compound's electron-accepting capabilities and influences its performance in electronic applications [5] [9].
Cyclic voltammetry measurements demonstrate that indene-C60 monoadduct shows reversible reduction behavior similar to other fullerene derivatives, with the first reduction potential shifted to more negative values compared to pristine C60 [5] [9]. This electrochemical behavior reflects the electronic perturbation introduced by the indene substituent [9].
The solubility enhancement represents one of the most significant improvements over the parent fullerene, with indene-C60 monoadduct exhibiting substantially improved dissolution characteristics in common organic solvents [5] [15] [27]. This property enhancement enables solution-based processing techniques that are challenging or impossible with pristine C60 [27].